molecular formula C12H17N5O B7083165 N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine

Cat. No.: B7083165
M. Wt: 247.30 g/mol
InChI Key: QCMOMEIXRIWBKQ-UHFFFAOYSA-N
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Description

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with dimethyl groups and an ethyl linkage to a methoxypyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-8(10-6-17(3)16-9(10)2)15-11-5-12(18-4)14-7-13-11/h5-8H,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMOMEIXRIWBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC2=CC(=NC=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with 1,3-dimethyl-4-pyrazolecarboxaldehyde, the pyrazole ring is formed through a cyclization reaction.

    Ethylation: The pyrazole intermediate is then subjected to ethylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Methoxypyrimidine: The ethylated pyrazole is coupled with 6-methoxypyrimidine-4-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to reduce reaction times and improve selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA/RNA Interaction: The compound can intercalate with DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]cyclopropanecarboxamide
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 3-(3,5-dimethylpyrazol-1-yl)-4-ethyl-1λ6,2,4-benzothiadiazine

Uniqueness

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-methoxypyrimidin-4-amine stands out due to its unique combination of a pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

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